2-(Isothiocyanatomethyl)thiirane
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Overview
Description
2-(Isothiocyanatomethyl)thiirane is a sulfur-containing heterocyclic compound. It features a three-membered ring structure with two carbon atoms and one sulfur atom, along with an isothiocyanate group attached to one of the carbon atoms. This compound is part of the thiirane family, known for their significant reactivity due to ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Isothiocyanatomethyl)thiirane can be synthesized through the reaction of 2-chloromethylthiirane with ammonium isothiocyanate. This reaction typically occurs in an aprotic solvent like acetonitrile (MeCN) and in the presence of a base such as potassium hydroxide (KOH) . Another method involves the reaction of thiirane with phenyl isothiocyanate, which can be catalyzed by lithium chloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes.
Chemical Reactions Analysis
Types of Reactions
2-(Isothiocyanatomethyl)thiirane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Ring-Opening Reactions: The strained thiirane ring can be opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and thiols.
Solvents: Aprotic solvents like acetonitrile (MeCN) are often used.
Catalysts: Bases such as potassium hydroxide (KOH) and lithium chloride (LiCl) can catalyze reactions involving this compound
Major Products Formed
Thietanylpyrazole: Formed from the reaction with 3,5-dibromo-4-nitropyrazole in aqueous medium.
N-phenyl-1,3-dithiolan-2-imine: Formed from the reaction with phenyl isothiocyanate.
Scientific Research Applications
2-(Isothiocyanatomethyl)thiirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isothiocyanatomethyl)thiirane involves the reactivity of its isothiocyanate group and the strained thiirane ring. The isothiocyanate group can react with nucleophiles, leading to the formation of various products. The thiirane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
Thiirane: The parent compound, featuring a three-membered ring with two carbon atoms and one sulfur atom.
2-chloromethylthiirane: A derivative with a chlorine atom attached to the carbon.
Phenyl isothiocyanate: Contains an isothiocyanate group attached to a phenyl ring.
Uniqueness
2-(Isothiocyanatomethyl)thiirane is unique due to the presence of both a thiirane ring and an isothiocyanate group
Properties
CAS No. |
59288-35-6 |
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Molecular Formula |
C4H5NS2 |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
2-(isothiocyanatomethyl)thiirane |
InChI |
InChI=1S/C4H5NS2/c6-3-5-1-4-2-7-4/h4H,1-2H2 |
InChI Key |
XQKUODYJZOKVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CN=C=S |
Origin of Product |
United States |
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